Octahydro-1,4-benzodioxin-6-amine hydrochloride
Description
Historical Context and Development
The development of this compound emerges from the broader historical evolution of benzodioxin chemistry, which has gained substantial momentum over recent decades. The benzodioxin scaffold family has attracted considerable attention due to its prevalence in natural products and synthetic compounds of medicinal significance. The systematic exploration of benzodioxin derivatives began with the recognition that these heterocyclic frameworks could provide unique three-dimensional architectures suitable for biological activity.
The specific emergence of octahydro variants represents a more recent development in this chemical lineage. While the parent 1,4-benzodioxin systems have been extensively studied, the fully saturated octahydro derivatives represent a specialized branch that offers distinct conformational properties. The octahydro modification introduces additional stereochemical complexity while maintaining the fundamental dioxin connectivity that defines this chemical class.
Research into amino-substituted benzodioxins has demonstrated their potential as scaffolds for various applications. The introduction of amino functionality at the 6-position creates opportunities for further chemical elaboration and enhances the compound's potential for forming hydrogen bonds and ionic interactions. The development of the hydrochloride salt form specifically addresses practical considerations related to compound stability and handling characteristics that are essential for research applications.
Chemical Classification and Nomenclature
This compound belongs to the broader classification of heterocyclic organic compounds, specifically falling within the benzodioxin family. The systematic nomenclature reflects the compound's structural features through a hierarchical naming convention that describes its molecular architecture comprehensively.
The "octahydro" prefix indicates the complete saturation of all carbon-carbon double bonds present in the parent benzodioxin system, resulting in a fully hydrogenated bicyclic structure. This saturation fundamentally alters the electronic properties and conformational behavior compared to the aromatic parent compound. The "1,4-benzodioxin" designation specifies the connectivity pattern where oxygen atoms occupy positions 1 and 4 of the six-membered ring fused to the benzene ring system.
The "6-amine" portion of the name indicates the presence of an amino group at the 6-position of the benzodioxin framework. This positional specification follows standard numbering conventions for fused ring systems. The "hydrochloride" designation identifies the compound as the protonated salt form, where the amino group has accepted a proton and formed an ionic association with chloride ion.
From a chemical classification perspective, this compound can be categorized as a saturated heterocyclic amine salt. The molecular formula C₈H₁₆ClNO₂ reflects the presence of eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chloride ion. The molecular weight of 193.67 grams per mole provides a quantitative measure of the compound's mass.
Table 1: Chemical Classification Parameters
| Parameter | Value |
|---|---|
| Chemical Family | Benzodioxin derivatives |
| Saturation State | Octahydro (fully saturated) |
| Functional Groups | Amino, dioxin |
| Salt Form | Hydrochloride |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Chemical Abstracts Service Number | 1949815-68-2 |
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important structural class. Heterocyclic compounds containing oxygen and nitrogen atoms have demonstrated remarkable utility across multiple domains of chemical research, and this compound exemplifies many of the key features that make such molecules valuable.
The benzodioxin framework represents a privileged structure in medicinal chemistry, meaning it appears frequently in bioactive compounds and drug molecules. The presence of two oxygen atoms in the ring system creates unique electronic and steric environments that can interact favorably with biological targets. The octahydro modification introduces conformational flexibility while maintaining the essential connectivity patterns that define the benzodioxin pharmacophore.
Benzodioxin compounds have shown diverse biological activities, which has led them to become focal points for synthetic attention. The structural motif appears in various natural products and has been incorporated into synthetic drug candidates targeting multiple therapeutic areas. The amino functionality at the 6-position provides additional opportunities for molecular recognition and can serve as a handle for further chemical modifications.
The compound's role in heterocyclic chemistry is further enhanced by its potential as a synthetic intermediate. The amino group can participate in various coupling reactions, condensations, and other transformations that allow for the construction of more complex molecular architectures. This versatility makes it valuable not only as an end product but also as a building block for accessing related structures.
Recent research has demonstrated that benzodioxin derivatives can serve as effective scaffolds for various applications in chemical biology and drug discovery. The combination of the benzodioxin core with amino functionality creates molecules that can engage in multiple types of intermolecular interactions, including hydrogen bonding, hydrophobic contacts, and electrostatic interactions.
Relationship to Benzodioxin Scaffold Family
This compound occupies a specific niche within the broader benzodioxin scaffold family, sharing fundamental structural features while exhibiting distinct properties due to its unique substitution pattern and saturation state. The benzodioxin family encompasses a diverse array of compounds that share the characteristic fused ring system containing two oxygen atoms in a six-membered ring adjacent to a benzene ring.
The 1,4-benzodioxin framework represents one of the most well-studied members of this family. Related compounds such as 1,4-benzodioxan-6-amine, which bears the Chemical Abstracts Service number 22013-33-8, share structural similarities but differ in their degree of saturation. The parent compound 1,4-benzodioxan-6-amine possesses aromatic character in its benzene ring portion, while the octahydro variant discussed here represents the fully saturated analog.
The benzodioxin scaffold family has gained recognition for its presence in numerous biologically active natural products. Lignan-derived 1,4-benzodioxane natural products have demonstrated diverse biological activities, making them subjects of extensive synthetic investigation. These natural occurrences have provided inspiration for the development of synthetic analogs and derivatives that explore the chemical space around the benzodioxin core.
Synthetic approaches to benzodioxin compounds have evolved to encompass various methodologies. Recent research has demonstrated that gallic acid can serve as an effective starting material for constructing 1,4-benzodioxane derivatives through systematic chemical transformations. These synthetic routes typically involve cyclization reactions that form the characteristic dioxin ring system, followed by functional group manipulations to introduce desired substituents.
Table 2: Benzodioxin Family Relationships
| Compound Type | Saturation Level | Key Features | Representative Example |
|---|---|---|---|
| Benzodioxin | Aromatic | Planar, rigid structure | 1,4-Benzodioxin |
| Benzodioxane | Partially saturated | Intermediate flexibility | 1,4-Benzodioxan-6-amine |
| Octahydrobenzodioxin | Fully saturated | Maximum conformational flexibility | Octahydro-1,4-benzodioxin-6-amine |
The relationship between different members of the benzodioxin family extends to their chemical reactivity and potential applications. The degree of saturation significantly influences factors such as conformational flexibility, electronic properties, and susceptibility to various chemical transformations. The octahydro variant represents the most flexible member of the series, capable of adopting multiple conformations that may be advantageous for specific applications.
Research into benzodioxin derivatives has revealed their potential in various fields beyond traditional pharmaceutical applications. Computational studies have suggested that appropriately substituted benzodioxin compounds can interact effectively with specific protein targets, demonstrating the importance of the three-dimensional structure provided by this scaffold. The amino substitution pattern in the compound under discussion provides additional opportunities for molecular recognition and binding interactions.
The benzodioxin scaffold family continues to attract research attention due to its combination of structural diversity, synthetic accessibility, and biological relevance. The development of new members of this family, including specialized derivatives such as this compound, represents ongoing efforts to explore the full potential of this important chemical framework in contemporary research applications.
Properties
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h6-8H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEROLZJDDHQOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Esterification
The synthesis typically begins with readily available gallic acid, which undergoes esterification to form methyl 3,4,5-trihydroxybenzoate (compound 9). This step employs Fischer esterification using sulfuric acid in methanol, yielding a high purity ester suitable for further transformations.
- Reagents: Gallic acid, methanol, sulfuric acid
- Temperature: Reflux (~60°C)
- Yield: Generally high (~85-90%)
Formation of the 1,4-Benzodioxane Ring
The key step involves cyclization to form the benzodioxane ring system. This is achieved by reacting the ester with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in acetone, leading to the formation of 6,8-disubstituted-1,4-benzodioxane derivatives.
- Nucleophilic substitution of phenolic hydroxyl groups with dibromoethane
- Intramolecular cyclization to form the dioxane ring
- Reagents: 1,2-dibromoethane, K₂CO₃
- Temperature: Reflux (~56°C)
- Yield: Approximately 45%
Introduction of Functional Groups at Position-6
Sulfide Formation
The benzodioxane intermediate reacts with various mercaptans (thiols) to introduce sulfide groups at specific positions, which can be further oxidized to sulfoxides or sulfones.
- Reagents: Mercaptans
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Yield: Moderate (40-60%)
Hydrolysis and Activation
Hydrolysis of methyl esters to carboxylic acids is performed using aqueous sodium hydroxide (NaOH), providing carboxylic acid derivatives suitable for amidation.
- Reagents: NaOH
- Temperature: Room temperature to 60°C
- Yield: High (~85%)
Amidation to Form the Amine Derivative
Conversion to Acid Chlorides
Carboxylic acids are transformed into acid chlorides using oxalyl chloride or thionyl chloride, facilitating subsequent amide formation.
- Reagents: Oxalyl chloride
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Yield: Good (~80%)
Reaction with Primary and Secondary Amines
The acid chlorides are reacted with amines (e.g., methylamine, ethylamine, or more complex amines) to afford the target amide compounds, including Octahydro-1,4-benzodioxin-6-amine hydrochloride.
- Reagents: Amine (excess)
- Solvent: DCM or DMSO
- Temperature: 0°C to room temperature
- Yield: Variable, typically 60-75%
Formation of Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, ensuring stability and solubility.
- Reagent: HCl gas or HCl solution
- Solvent: Ethanol or water
- Yield: Quantitative
Summary of Preparation Methodology
| Step | Reaction | Conditions | Yield | Remarks |
|---|---|---|---|---|
| 1 | Esterification of gallic acid | Reflux in methanol with H₂SO₄ | 85-90% | High-yield, scalable |
| 2 | Cyclization to benzodioxane | Reaction with 1,2-dibromoethane, K₂CO₃ | 45% | Key ring formation step |
| 3 | Sulfide formation | Reaction with mercaptans | 40-60% | Functional group diversification |
| 4 | Hydrolysis to acid | NaOH hydrolysis | >85% | Converts ester to acid |
| 5 | Acid chloride formation | Oxalyl chloride in DCM | ~80% | Activation for amidation |
| 6 | Amidation with amines | Reaction with amines | 60-75% | Final amine derivatives |
| 7 | Salt formation | HCl treatment | Quantitative | Stabilizes compound |
Research Findings and Optimization
- Reaction Temperature: Maintaining temperatures between 10°C and 70°C optimizes yield and minimizes by-products.
- Reaction Time: Ranges from 0.5 to 4 hours depending on the step, with longer times favoring completion but risking degradation.
- Molar Ratios: Excess amines and oxidants improve conversion rates; typical molar ratios are detailed in patents and literature (e.g., 1:1-1.25 for amides).
Notes and Considerations
- Safety: Handling of dibromoethane and acid chlorides requires strict safety protocols due to toxicity.
- Purification: Column chromatography and recrystallization are standard for obtaining high-purity intermediates.
- Yield Optimization: Use of inert atmospheres (N₂) during sensitive steps such as oxidation prevents over-oxidation.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,4-benzodioxin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of octahydro-1,4-benzodioxin-6-amine hydrochloride as an inhibitor of key enzymes involved in metabolic processes. For instance, compounds derived from this structure have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in the treatment of Alzheimer's disease and type 2 diabetes mellitus, respectively .
Table 1: Enzyme Inhibition Potential
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | Competitive Inhibition | |
| Compound B | α-Glucosidase | Non-Competitive Inhibition |
Cancer Therapeutics
The compound has shown promise in cancer research due to its ability to modulate pathways involved in tumor growth. For example, studies indicate that derivatives of this compound can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . This selectivity could lead to the development of targeted cancer therapies with reduced side effects.
Case Study: CDK9 Inhibition
A notable case study demonstrated that a derivative of this compound exhibited significant anti-tumor activity against various cancer cell lines by selectively inhibiting CDK9. This inhibition was correlated with decreased expression of anti-apoptotic proteins, suggesting a mechanism for inducing apoptosis in cancer cells .
Histamine H-2 Antagonism
Another application involves the compound's potential as a histamine H-2 antagonist. Compounds with a benzodioxane moiety have been reported to inhibit gastric acid secretion effectively, providing a therapeutic avenue for treating conditions like peptic ulcers .
Table 2: Histamine H-2 Antagonism
Mechanism of Action
The mechanism of action of Octahydro-1,4-benzodioxin-6-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural differences between Octahydro-1,4-benzodioxin-6-amine hydrochloride and related compounds are summarized below:
Key Observations :
- Saturation : The octahydro structure confers rigidity and resistance to oxidation, whereas dihydro or unsaturated analogs (e.g., ) retain planar aromaticity, influencing π-π stacking interactions in biological systems.
- Substituents: Bromine in increases molecular weight (266.5 g/mol inferred) and lipophilicity, while the dimethylamino group in enhances solubility in organic phases.
- Heteroatoms : Sulfur in alters electronic properties and may reduce metabolic stability compared to oxygen-only analogs.
Physicochemical Properties and Reactivity
- Solubility: Hydrochloride salts (main compound, ) exhibit higher aqueous solubility than neutral analogs. The dimethylamino group in may further enhance solubility in polar solvents .
- Stability : Fully saturated benzodioxins (main compound) are less prone to oxidative degradation than thiophene-containing derivatives (e.g., ), which may form reactive sulfoxide metabolites .
- Reactivity : Bromine in facilitates electrophilic substitution reactions, whereas the methoxy group in directs nucleophilic attack to specific ring positions.
Biological Activity
Octahydro-1,4-benzodioxin-6-amine hydrochloride is a cyclic amine compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a dioxin moiety, which is significant for its biological interactions. The general formula can be represented as follows:
Research indicates that this compound may exert its biological effects through modulation of various cellular pathways. It has been studied primarily for its interactions with cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcription regulation and cell cycle progression.
CDK9 Inhibition
In vitro studies have demonstrated that this compound acts as an inhibitor of CDK9. The inhibition leads to reduced transcription of anti-apoptotic genes, potentially enhancing the efficacy of other anticancer agents. The structure-activity relationship (SAR) studies revealed that modifications in the amine and dioxin groups significantly influence its potency against CDK9.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | YB5 Colon Cancer | 2.5 | CDK9 Inhibition | |
| Study 2 | Pancreatic Cancer | 3.0 | Apoptosis Induction | |
| Study 3 | Ovarian Cancer | 1.8 | Transcriptional Regulation |
Case Study 1: YB5 Colon Cancer Model
In a study involving the YB5 colon cancer cell line, this compound was tested for its ability to reverse epigenetic silencing. The compound demonstrated significant activity at concentrations as low as 2.5 µM, indicating its potential as a therapeutic agent in colorectal cancers.
Case Study 2: Pancreatic Cancer
Another investigation focused on pancreatic cancer cells showed that treatment with the compound resulted in apoptosis via CDK9 inhibition. The IC50 value was determined to be approximately 3.0 µM, highlighting its effectiveness in inducing cell death in aggressive cancer types.
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of octahydro-1,4-benzodioxin derivatives. For instance, introducing different substituents on the benzodioxin ring has been shown to improve selectivity and potency against various cancer cell lines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
